![molecular formula C17H18BrNO3 B270832 6-bromo-N-(2,3-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270832.png)
6-bromo-N-(2,3-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-bromo-N-(2,3-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. This compound, also known as BDF 8634, has been studied extensively due to its potential use in the treatment of various diseases.
作用机制
The exact mechanism of action of 6-bromo-N-(2,3-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide 8634 is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of various diseases. For example, this compound 8634 has been shown to inhibit the activity of the enzyme COX-2, which is involved in the production of pro-inflammatory cytokines. Additionally, this compound 8634 has been shown to inhibit the activity of the protein tau, which is involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound 8634 has been shown to have various biochemical and physiological effects. In cancer research, this compound 8634 has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound 8634 has been shown to reduce the expression of certain genes that are involved in cancer cell growth and proliferation. In inflammation studies, this compound 8634 has been shown to reduce the production of pro-inflammatory cytokines. Finally, this compound 8634 has been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of using 6-bromo-N-(2,3-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide 8634 in lab experiments is its potential use in the treatment of various diseases. Additionally, this compound 8634 is relatively easy to synthesize, making it readily available for use in lab experiments. One limitation of using this compound 8634 in lab experiments is its potential toxicity. While this compound 8634 has been shown to be relatively safe in animal studies, further research is needed to determine its safety in humans.
未来方向
There are several future directions for research on 6-bromo-N-(2,3-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide 8634. One direction is to further investigate its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. Additionally, further research is needed to determine the optimal dosage and administration of this compound 8634 in humans. Finally, future research should focus on the development of new analogs of this compound 8634 that may have improved efficacy and safety profiles.
In conclusion, this compound 8634 is a chemical compound that has gained significant attention in the field of scientific research due to its potential use in the treatment of various diseases. While further research is needed to fully understand its mechanism of action and safety profile, this compound 8634 holds promise as a potential therapeutic agent.
合成方法
The synthesis of 6-bromo-N-(2,3-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide 8634 involves a multi-step process that starts with the reaction of 2,3-dimethylphenylacetic acid with thionyl chloride to form 2,3-dimethylphenylacetyl chloride. This intermediate is then reacted with 6-bromo-2H-3,5-methanocyclopenta[b]furan-2-one to form the desired compound, this compound 8634. The yield of this synthesis method is reported to be around 50%.
科学研究应用
6-bromo-N-(2,3-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide 8634 has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound 8634 has been shown to inhibit the growth of cancer cells in vitro and in vivo. Inflammation studies have also shown that this compound 8634 can reduce the production of pro-inflammatory cytokines. Additionally, this compound 8634 has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
属性
分子式 |
C17H18BrNO3 |
|---|---|
分子量 |
364.2 g/mol |
IUPAC 名称 |
2-bromo-N-(2,3-dimethylphenyl)-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide |
InChI |
InChI=1S/C17H18BrNO3/c1-7-4-3-5-11(8(7)2)19-16(20)12-9-6-10-13(12)17(21)22-15(10)14(9)18/h3-5,9-10,12-15H,6H2,1-2H3,(H,19,20) |
InChI 键 |
VEPIMNVKKALHAX-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)NC(=O)C2C3CC4C2C(=O)OC4C3Br)C |
规范 SMILES |
CC1=C(C(=CC=C1)NC(=O)C2C3CC4C2C(=O)OC4C3Br)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



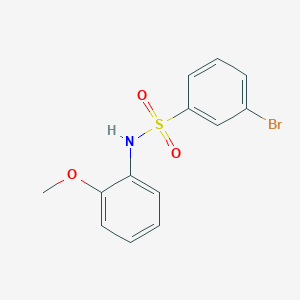
![2-[(2,6-dichlorobenzyl)sulfonyl]-N-phenylacetamide](/img/structure/B270750.png)

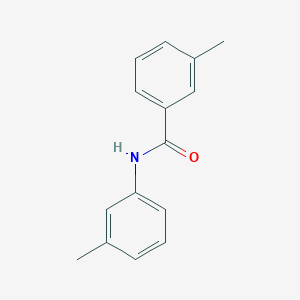
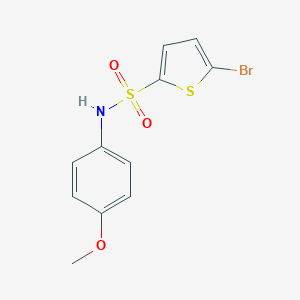
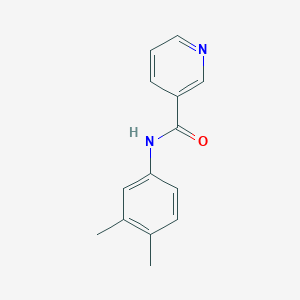
![1-[(4-Chlorophenoxy)acetyl]piperidine](/img/structure/B270755.png)
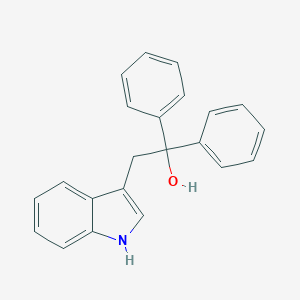
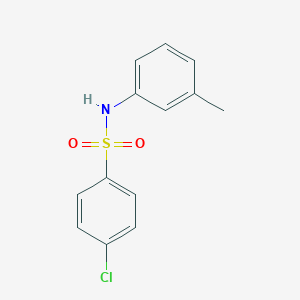

![N-[4-(cyanomethyl)phenyl]-4-ethoxybenzenesulfonamide](/img/structure/B270770.png)
![N-cyclohexyl-3,5-bis[(methoxyacetyl)amino]benzamide](/img/structure/B270771.png)
![2-{2-[2-Bromo-4-({4-nitrobenzyl}oxy)-5-methoxybenzylidene]hydrazino}-4-(methoxymethyl)-6-methylnicotinonitrile](/img/structure/B270780.png)
![2-Amino-4-{[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-6-(methylsulfanyl)-5-pyrimidinecarbonitrile](/img/structure/B270781.png)